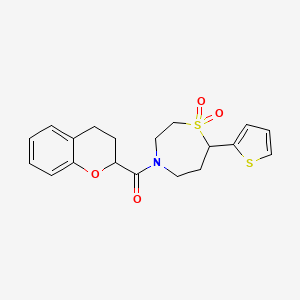

![molecular formula C23H19N3O3 B2589493 3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one CAS No. 866143-50-2](/img/structure/B2589493.png)

3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

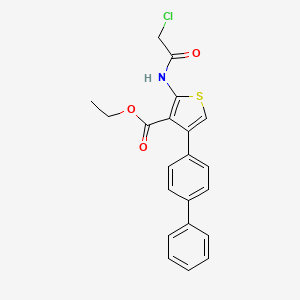

3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one, also known as 2,6-Dimethyl-3-(((2-oxoimino)carbonyl)amino)-1-phenylindole (DMPI), is a synthetic indole compound with a wide range of potential applications in scientific research. It is an important building block for the synthesis of various other compounds, and has been used in the preparation of several pharmaceuticals. DMPI has been studied for its potential use as an enzyme inhibitor, and has been found to have inhibitory activity against a range of enzymes, including cyclooxygenase (COX), matrix metalloproteinase (MMP), and tyrosine kinase (TK).

科学的研究の応用

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell growth .

- Kinase Inhibitor : It may act as a kinase inhibitor, affecting cellular signaling pathways. Investigating its impact on kinases involved in diseases like cancer, inflammation, or neurodegenerative disorders is crucial .

- Catalyst Ligand : The compound’s unique structure makes it suitable as a ligand in transition metal-catalyzed reactions. Researchers have employed it in asymmetric catalysis and cross-coupling reactions .

- Enantioselective Transformations : Its chiral properties allow for enantioselective transformations, making it valuable in synthetic chemistry .

- Fluorescent Properties : The compound exhibits fluorescence, which could be harnessed for optoelectronic devices, sensors, or imaging probes .

- Photophysical Studies : Researchers have investigated its photophysical behavior, including absorption and emission spectra, to understand its potential applications in light-emitting materials .

- Cell Imaging and Labeling : Due to its fluorescent properties, it can be used for cell imaging and labeling in biological studies .

- Protein Binding Studies : Researchers have explored its interactions with proteins, which could lead to novel drug targets or diagnostic tools .

- Pesticide Development : Investigating its effects on pests and plant pathogens may reveal its potential as a pesticide or fungicide .

- Photosensitizer : PDT involves using light-activated compounds to treat cancer or other diseases. This compound’s photochemical properties make it a candidate for PDT research .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science and Optoelectronics

Biological Studies

Agrochemicals and Pest Control

Photodynamic Therapy (PDT)

作用機序

Target of Action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific structure and target. Without specific information on “3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one”, it’s difficult to provide a detailed explanation of its interaction with its targets .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely and significantly impact their bioavailability

Result of Action

The molecular and cellular effects of indole derivatives can include a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of indole derivatives

特性

IUPAC Name |

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-(2,6-dimethylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-15-9-8-10-16(2)20(15)24-23(28)29-25-21-18-13-6-7-14-19(18)26(22(21)27)17-11-4-3-5-12-17/h3-14H,1-2H3,(H,24,28)/b25-21- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCRUHSYKOUCHZ-DAFNUICNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate](/img/structure/B2589411.png)

![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2589416.png)

![N-[2-(6-Chloro-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2589418.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2589421.png)

![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2589422.png)

![1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589430.png)

![4-(2-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589433.png)